

# Spectroscopic Analysis of (3,3-Dimethoxycyclobutyl)methanol: A Technical Overview

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## Compound of Interest

Compound Name: (3,3-Dimethoxycyclobutyl)methanol

Cat. No.: B065717

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Disclaimer: Publicly available, experimentally determined spectroscopic data for **(3,3-Dimethoxycyclobutyl)methanol** is limited. This guide provides a general framework for the spectroscopic analysis of this compound, including predicted data and standardized experimental protocols. The information herein is intended to serve as a template for researchers and drug development professionals in the absence of published experimental spectra.

## Compound Overview

**(3,3-Dimethoxycyclobutyl)methanol** is a chemical compound with the molecular formula  $C_7H_{14}O_3$ .<sup>[1]</sup><sup>[2]</sup> It is classified as a protein degrader building block.<sup>[2]</sup> Basic properties of the compound are summarized in Table 1.

Table 1: General Properties of **(3,3-Dimethoxycyclobutyl)methanol**

Property	Value	Source
CAS Number	175021-11-1	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C7H14O3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	146.18 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Monoisotopic Mass	146.0943 Da	<a href="#">[1]</a>

## Predicted Spectroscopic Data

In the absence of experimental data, computational predictions can offer insights into the expected spectroscopic behavior of a molecule.

### Mass Spectrometry

Predicted collision cross section values (in Å<sup>2</sup>) for various adducts of **(3,3-Dimethoxycyclobutyl)methanol** have been calculated using CCSbase and are presented in Table 2.[\[1\]](#)

Table 2: Predicted Collision Cross Section Data for **(3,3-Dimethoxycyclobutyl)methanol** Adducts

Adduct	m/z	Predicted CCS (Å²)
[M+H] <sup>+</sup>	147.10158	128.3
[M+Na] <sup>+</sup>	169.08352	134.6
[M-H] <sup>-</sup>	145.08702	130.9
[M+NH <sub>4</sub> ] <sup>+</sup>	164.12812	144.7
[M+K] <sup>+</sup>	185.05746	137.6
[M+H-H <sub>2</sub> O] <sup>+</sup>	129.09156	120.0
[M+HCOO] <sup>-</sup>	191.09250	149.3
[M+CH <sub>3</sub> COO] <sup>-</sup>	205.10815	175.8
[M+Na-2H] <sup>-</sup>	167.06897	134.7
[M] <sup>+</sup>	146.09375	138.8
[M] <sup>-</sup>	146.09485	138.8

Source: PubChemLite[1]

## General Experimental Protocols for Spectroscopic Analysis

The following are generalized experimental protocols for obtaining NMR, IR, and mass spectrometry data for a compound such as **(3,3-Dimethoxycyclobutyl)methanol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O).

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer does not use the solvent signal as a reference.
- Transfer the solution to an NMR tube.

#### $^1\text{H}$ NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: Typically 0-12 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.

#### $^{13}\text{C}$ NMR Acquisition:

- Pulse Program: Proton-decoupled pulse program.
- Spectral Width: Typically 0-220 ppm.
- Number of Scans: 1024 or more, as  $^{13}\text{C}$  has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of the clean ATR crystal should be acquired prior to the sample spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation (for ESI):

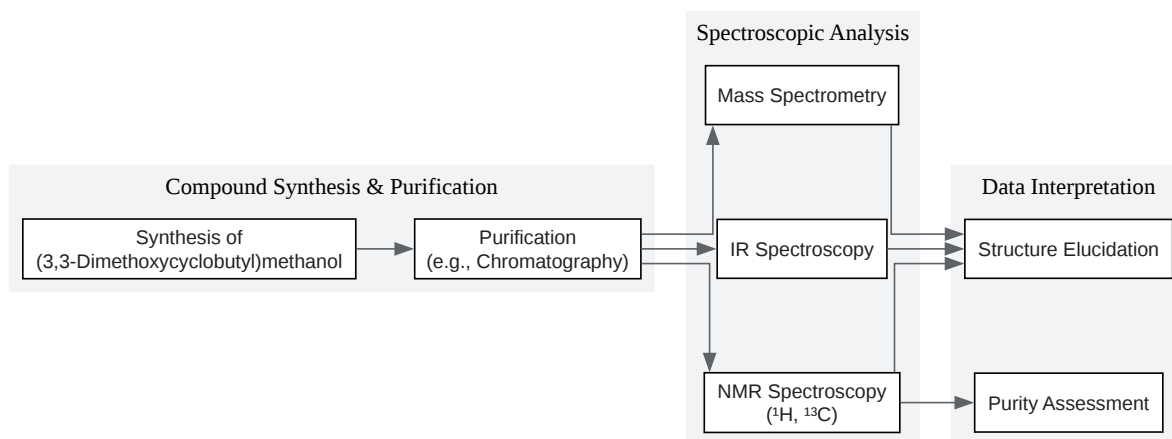
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition (ESI):

- Ionization Mode: Positive or negative, depending on the analyte.
- Mass Range: Typically  $m/z$  50-500 for a small molecule.
- Capillary Voltage: 3-5 kV.
- Nebulizing Gas Flow: Adjusted to obtain a stable spray.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

In conclusion, while specific experimental spectroscopic data for **(3,3-Dimethoxycyclobutyl)methanol** are not readily available in public databases, this guide provides a comprehensive framework for its analysis. The outlined protocols and workflow are standard in the field of chemical research and can be applied to obtain the necessary data for the structural elucidation and characterization of this and other novel compounds.

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## References

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